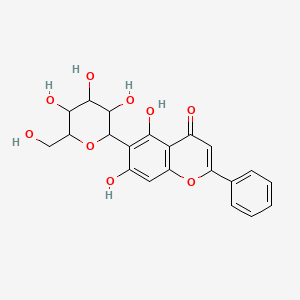
chrysin 6-C-glucoside
Vue d'ensemble
Description
Chrysin 6-C-glucoside is a natural compound that is part of the flavonoid family . It is a powder with a molecular formula of C21H20O9 and a molecular weight of 416.4 . It is used for research purposes, including pharmacological research, food research, and as a synthetic precursor compound .
Synthesis Analysis
The synthesis of chrysin 6-C-glucoside involves glycosylation of flavonoids, which is a process that couples flavonoid aglycones and glycosyl groups in a conjugated form . This process can change the biological activity of flavonoids, increase water solubility, reduce toxic and side effects, and improve specific targeting . Biotransformations catalyzed by uridine diphospho-glycosyltransferases provide an environmentally friendly way to construct glycosidic bonds .Molecular Structure Analysis
The molecular structure of chrysin 6-C-glucoside is represented by the SMILES notation:C1=CC=C(C=C1)C2=CC(=O)C3=C(C(=C(C=C3O2)O)C4C(C(C(C(O4)CO)O)O)O)O . This structure is consistent with the results obtained from HPLC and NMR analysis . Physical And Chemical Properties Analysis
Chrysin 6-C-glucoside is a powder with a molecular weight of 416.4 . . The compound is stored in a sealed, cool, and dry condition .Applications De Recherche Scientifique
Obesity and Non-Alcoholic Fatty Liver Disease (NAFLD) Treatment
Chrysin has shown promise as a candidate for treating obesity and associated NAFLD. It aids in attenuating weight gain, improving glucose and lipid homeostasis, enhancing adipokines, boosting hepatic mitochondrial biogenesis, and modulating AMPK/mTOR/SREBP-1c signaling pathways .
Anti-Cancer Properties
Chrysin derivatives have been studied for their inhibitory activities against various tumor cells. For instance, 8-halo-substituted chrysin derivatives exhibited better inhibitory activities against HT-29 and SGC-7901 tumor cells . Additionally, chrysin itself has been evaluated for its anti-cancer activity in numerous studies .
Neuroprotection
Chrysin possesses neuroprotective potential by indirectly affecting oxidative stress within cells. It induces the expression of key antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx), which are crucial for mitigating oxidative damage in neural tissues .
Pharmacokinetics and Bioavailability
Research has been conducted to understand the pharmacokinetics of chrysin, focusing on its bioavailability and ADME (Absorption, Distribution, Metabolism, and Excretion) mechanisms. This is essential for developing chrysin as a therapeutic agent with effective in vivo efficacy .
Synthetic Derivatives Development
The chemical reactivity of chrysin has been explored to synthesize various derivatives with enhanced properties and potential applications in different fields of medicine and pharmacology .
Antioxidant Activity
Chrysin’s ability to induce antioxidant enzymes suggests its application as a potent antioxidant agent, which could be beneficial in preventing or treating diseases associated with oxidative stress .
Mécanisme D'action
Target of Action
Chrysin 6-C-glucoside, a natural bioactive compound, has been found to target a variety of cellular components. It has been reported to inhibit α-glucosidase , a key enzyme in the breakdown of carbohydrates into simple sugars, making it potentially useful for type 2 diabetes treatment . In cancer cells, it has been shown to stimulate apoptosis , a process of programmed cell death that is often dysregulated in cancer .
Mode of Action
The mode of action of chrysin 6-C-glucoside involves several mechanisms. In cancer cells, it induces apoptosis by facilitating the release of cytochrome C from the mitochondria, activating caspase-3, inhibiting the activity of the XIAP molecule, and reducing AKT phosphorylation, thereby triggering the PI3K pathway . These actions result in the death of cancer cells and the inhibition of tumor growth .
Biochemical Pathways
Chrysin 6-C-glucoside affects several biochemical pathways. It has been shown to activate the AMPK pathway and suppress the mTOR and lipogenic pathways . It also stimulates the expression of genes controlling mitochondrial biogenesis in hepatic tissues . These actions can lead to a variety of downstream effects, including the inhibition of cell proliferation and the induction of apoptosis .
Pharmacokinetics
The pharmacokinetics of chrysin 6-C-glucoside involve its absorption, distribution, metabolism, and excretion (ADME). Chrysin 6-c-glucoside has poor oral bioavailability due to its low aqueous solubility, rapid metabolism mediated by ugts and sult, and efficient excretion through efflux transporters including bcrp and mrp2 .
Result of Action
The result of chrysin 6-C-glucoside’s action is the inhibition of cell proliferation and the induction of apoptosis in targeted cells . This can lead to the inhibition of tumor growth and neoplasticity in cancer cells . It also has potential therapeutic effects in type 2 diabetes treatment by inhibiting α-glucosidase .
Action Environment
The action of chrysin 6-C-glucoside can be influenced by various environmental factors. For instance, its solubility and stability can be affected by the pH and temperature of its environment. Moreover, its bioavailability can be influenced by the presence of other compounds, such as those found in the gastrointestinal tract
Safety and Hazards
Orientations Futures
Chrysin 6-C-glucoside has potential for treating diseases in the terminal ileum and colon due to its high bioavailability in the lower gastrointestinal tract . It is also considered a promising compound for the prevention of many diseases, including cancers, diabetes, and neurodegenerative diseases such as Alzheimer’s or Parkinson’s .
Propriétés
IUPAC Name |
5,7-dihydroxy-2-phenyl-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O9/c22-8-14-17(25)19(27)20(28)21(30-14)16-11(24)7-13-15(18(16)26)10(23)6-12(29-13)9-4-2-1-3-5-9/h1-7,14,17,19-22,24-28H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLLCDVSOGLKTDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C(=C3O)C4C(C(C(C(O4)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 74977421 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of finding chrysin 6-C-glucoside in Leptadenia hastata?
A: Leptadenia hastata is a traditional African medicinal plant used to treat various ailments []. Identifying and quantifying its chemical constituents, including chrysin 6-C-glucoside, is crucial for understanding its potential therapeutic benefits. A study utilized advanced techniques like UHPLC-Q-TOF-MS and UHPLC-DAD to achieve this, revealing the presence of chrysin 6-C-glucoside within a specific concentration range []. This quantitative data contributes to the development of standardized extracts and quality control measures for this important medicinal plant [].
Q2: How does the presence of chrysin 6-C-glucoside in the ethanol extract of Psidium guajava leaves contribute to our understanding of its bioactivity?
A: Research has shown that the ethanol extract of Psidium guajava leaves, which contains chrysin 6-C-glucoside, exhibits a significant inhibitory effect (61.3%) against the proliferation of the colon cancer cell line SW480 []. This finding suggests that chrysin 6-C-glucoside, along with other identified compounds, might contribute to the potential anticancer properties of this plant extract. Further research is needed to isolate the specific effects of chrysin 6-C-glucoside and elucidate its mechanism of action in this context.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





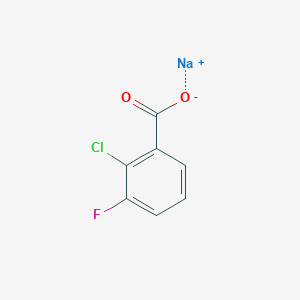
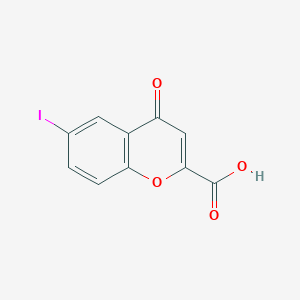
![2-((S)-3-Amino-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl)-3,3-dimethylbutanoic acid](/img/structure/B1514235.png)

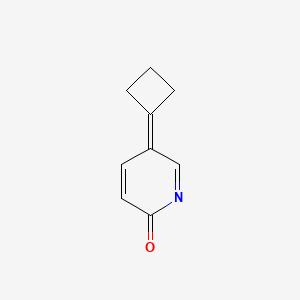
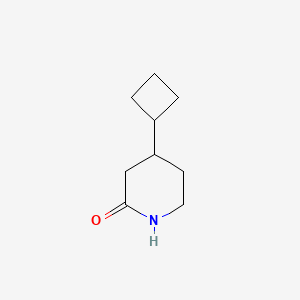
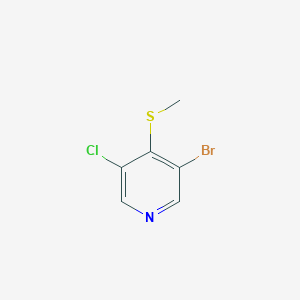
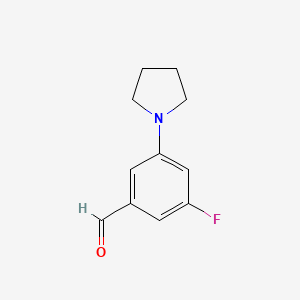
![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[2-[4-(3-hydroxypropoxy)phenyl]diazenyl]-, sodium salt (1:2)](/img/structure/B1514305.png)

![[4-(4-Fluoro-phenyl)-piperazin-1-YL]-pyridin-4-YL-acetic acid](/img/structure/B1514310.png)
![4,7-bis(dimethylamino)-9-[(2,2-dimethylpropylamino)methyl]-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;hydrochloride](/img/structure/B1514313.png)